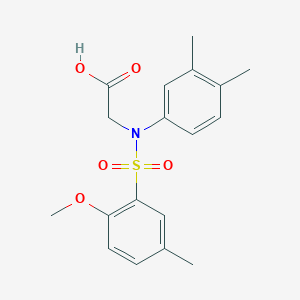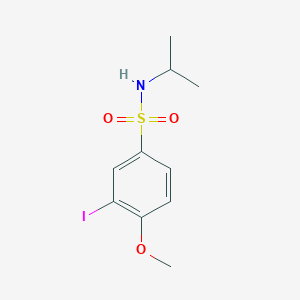![molecular formula C22H26ClN3O4S B305206 (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B305206.png)
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone, also known as BMS-820132, is a synthetic compound that has gained significant attention in the field of drug discovery. It is a potent inhibitor of Janus kinase 2 (JAK2), which is a key enzyme involved in the regulation of immune responses and hematopoiesis.
Mécanisme D'action
The mechanism of action of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone involves the inhibition of JAK2 activity, which leads to the downregulation of cytokine signaling pathways. JAK2 is a key enzyme involved in the phosphorylation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate gene expression in response to cytokine stimulation. By inhibiting JAK2 activity, this compound reduces the activation of STATs and downstream cytokine signaling, resulting in decreased inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in immune cells. In addition, this compound has been shown to inhibit the proliferation and differentiation of immune cells, such as T cells and B cells, which play a key role in the pathogenesis of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone in lab experiments is its high selectivity for JAK2 inhibition. This reduces the potential for off-target effects and increases the specificity of the compound for the desired target. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone. One potential application is in the treatment of myeloproliferative neoplasms, which are a group of hematological disorders characterized by the overproduction of blood cells. JAK2 mutations have been identified in a significant proportion of patients with myeloproliferative neoplasms, and JAK2 inhibitors, such as this compound, have shown promising results in preclinical studies. Another potential application is in the treatment of chronic obstructive pulmonary disease (COPD), which is a progressive respiratory disease characterized by chronic inflammation. JAK-STAT signaling has been implicated in the pathogenesis of COPD, and JAK2 inhibitors, such as this compound, have shown potential as a therapeutic strategy for this disease.
Méthodes De Synthèse
The synthesis of (4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone involves several steps, starting with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine to form 4-chloro-3-(morpholin-4-ylsulfonyl)aniline. This intermediate is then reacted with benzylpiperazine and 4-(dimethylamino)pyridine in the presence of N,N-diisopropylethylamine to obtain the final product, this compound. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms. It has been shown to selectively inhibit JAK2 activity, which is involved in the regulation of cytokine signaling pathways. This makes this compound a promising candidate for the treatment of inflammatory and autoimmune diseases.
Propriétés
Formule moléculaire |
C22H26ClN3O4S |
|---|---|
Poids moléculaire |
464 g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-(4-chloro-3-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H26ClN3O4S/c23-20-7-6-19(16-21(20)31(28,29)26-12-14-30-15-13-26)22(27)25-10-8-24(9-11-25)17-18-4-2-1-3-5-18/h1-7,16H,8-15,17H2 |
Clé InChI |
YZSYSQMJBMTMLP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305124.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)
![ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)


![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)